N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide is an organic compound that features a thiophene ring substituted with a cyano group and a benzamide moiety with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Formation of the Benzamide Moiety: The benzamide moiety is formed through the reaction of an amine with a benzoyl chloride derivative.
Introduction of the Methylthio Group: The methylthio group is introduced via thiolation reactions, typically using methylthiolating agents such as methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Steps: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents such as halides or nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides or thiophenes.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiophene ring can participate in hydrogen bonding and π-π interactions, while the benzamide moiety can engage in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)benzamide: Lacks the methylthio group, which may affect its binding properties and reactivity.
3-Bromo-N-(3-cyanothiophen-2-yl)benzamide: Contains a bromine substituent, which can influence its electronic properties and reactivity.
N-benzyl-2-{[(3-cyanothiophen-2-yl)carbamoyl]methoxy}benzamide: Features a benzyl group, which can alter its solubility and binding interactions.
Uniqueness
N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide is unique due to the presence of the methylthio group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature distinguishes it from other similar compounds and can impact its overall reactivity and application potential.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-18-13/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOWKDKTZKAPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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